molecular formula C16H16N4O2 B4898421 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide

Numéro de catalogue B4898421
Poids moléculaire: 296.32 g/mol
Clé InChI: NYMSHGQOKDCXAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide, commonly known as BMS-986141, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a crucial role in the regulation of gene expression, making them an attractive target for the development of new therapeutics.

Mécanisme D'action

BMS-986141 exerts its therapeutic effects by selectively binding to the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, thereby inhibiting their ability to interact with chromatin and regulate gene expression. This results in the downregulation of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
BMS-986141 has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. The compound has also been found to have anti-tumor activity by inhibiting the expression of oncogenes, such as c-Myc and Bcl-2. Furthermore, BMS-986141 has been shown to improve cardiovascular function by reducing the expression of genes involved in the development of atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BMS-986141 is its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins, which reduces the risk of off-target effects. Additionally, the compound has been found to be well-tolerated in preclinical studies, making it a promising candidate for further development. However, one of the limitations of BMS-986141 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the development of BMS-986141. One area of interest is the use of the compound in combination with other therapeutics to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986141 and its potential applications in various diseases. Finally, the development of more soluble formulations of the compound could improve its bioavailability and facilitate its administration in vivo.
In conclusion, BMS-986141 is a promising compound that has the potential to be developed into a novel therapeutic for the treatment of various diseases. Its high selectivity towards the N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide family of proteins and its potent anti-inflammatory and anti-tumor effects make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action and to address its limitations, such as its poor solubility.

Méthodes De Synthèse

The synthesis of BMS-986141 involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 3-bromopyridine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

BMS-986141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMS-986141 has been found to have anti-tumor activity by inhibiting the expression of oncogenes.

Propriétés

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-10-15(21)18-9-12-5-4-8-17-16(12)20-11-19-13-6-2-3-7-14(13)20/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSHGQOKDCXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.